8-Methoxy-N,N-dimethylnaphthalen-1-amine

Description

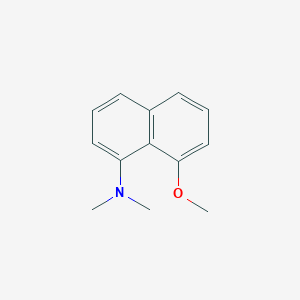

8-Methoxy-N,N-dimethylnaphthalen-1-amine is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 8-position and a dimethylamino (-N(CH₃)₂) group at the 1-position. The methoxy group is electron-donating via resonance, enhancing electron density on the aromatic ring, while the dimethylamino group contributes steric bulk and basicity. For instance, 8-fluoro-N,N-dimethylnaphthalen-1-amine () demonstrates how substituents at the 8-position influence hydrogen bonding and basicity .

Properties

CAS No. |

62606-18-2 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

8-methoxy-N,N-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C13H15NO/c1-14(2)11-8-4-6-10-7-5-9-12(15-3)13(10)11/h4-9H,1-3H3 |

InChI Key |

PPTGSBRCIBURFO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Methoxy-N,N-dimethylnaphthalen-1-amine typically involves the methylation of 1-naphthylamine. One common method is the reaction of 1-naphthylamine with iodomethane or dimethyl sulfate under basic conditions to introduce the dimethylamino group. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group at the 8th position of the naphthalene ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Methoxy-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., methanol). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methoxy-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in biochemical assays, it reacts with nitrite-sulfanilic acid complexes to form red azo dyes, which can be measured spectrophotometrically . The compound’s effects are mediated through its ability to form stable complexes with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylnaphthalen-1-amine

- Structure : Lacks the 8-methoxy group.

- Electronic Effects : The absence of methoxy reduces electron density on the naphthalene ring.

- Reactivity: Used in TiO₂-promoted photoredox catalysis, forming diastereomeric adducts via radical coupling (). This suggests that the parent compound’s reactivity is modulated by the dimethylamino group alone, without electronic stabilization from methoxy .

8-Fluoro-N,N-dimethylnaphthalen-1-amine

- Structure : Fluorine replaces methoxy at position 6.

- Electronic Effects : Fluorine is electron-withdrawing inductively but can engage in hydrogen bonding as an acceptor.

- Key Findings: Protonation generates an NH⁺-F hydrogen bond, increasing basicity by 2–3 orders of magnitude compared to non-fluorinated analogs (). The methoxy analog may exhibit weaker hydrogen bonding due to oxygen’s larger size and lower electronegativity .

5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine

- Structure : Sulfonylimidazole group at position 5.

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, contrasting with methoxy’s donating effects.

- Crystallography : The naphthalene and imidazole rings form an 86.1° dihedral angle, and weak C–H···O/N interactions stabilize the crystal lattice (). Methoxy’s smaller steric profile might allow tighter packing .

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure: Partially saturated naphthalene (tetralin) with methoxy and dipropylamino groups.

- Biological Relevance: Tetralin derivatives are often explored for receptor binding (e.g., serotonin receptors).

5-Bromo-N,N-dimethylnaphthalen-1-amine

- Structure : Bromine at position 5.

- Electronic Effects : Bromine’s inductive withdrawal contrasts with methoxy’s resonance donation.

- Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki), whereas methoxy directs electrophilic substitution to activated positions () .

Data Table: Comparative Analysis

Key Findings and Implications

Substituent Position Matters : The 8-methoxy group’s placement on naphthalene significantly impacts electronic distribution. For example, fluorination at this position () enhances basicity via H-bonding, whereas methoxy may offer similar but weaker effects .

Electronic vs. Steric Effects : Sulfonyl groups (–3) withdraw electron density, reducing aromatic reactivity compared to methoxy’s donating effects. This influences applications in catalysis or materials science .

Biological Relevance : Tetralin derivatives () highlight how saturation and substituent bulk affect receptor binding—a consideration for drug design compared to planar naphthalenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.